molecular formula C17H12Cl2F3N5OS B305526 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B305526
M. Wt: 462.3 g/mol
InChI Key: MEUYLOLLYGVIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and by inhibiting their production, this compound may have anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have antimicrobial properties. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its potential as an anti-inflammatory and analgesic agent. It may also have applications as an antimicrobial agent. However, one limitation is that the mechanism of action is not fully understood, and further research is needed to fully understand the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for research on 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, as well as its potential as an antimicrobial agent. Another direction is to study the mechanism of action in more detail, to better understand its biochemical and physiological effects. Additionally, research could be conducted to investigate the potential use of this compound in the treatment of other diseases or conditions.

Synthesis Methods

The synthesis of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 2,4-dichlorophenylhydrazine with thiourea to form 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole. This intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride to form the final product.

Scientific Research Applications

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as an antimicrobial agent.

properties

Product Name

2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C17H12Cl2F3N5OS

Molecular Weight

462.3 g/mol

IUPAC Name

2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12Cl2F3N5OS/c18-10-4-5-12(13(19)7-10)15-25-26-16(27(15)23)29-8-14(28)24-11-3-1-2-9(6-11)17(20,21)22/h1-7H,8,23H2,(H,24,28)

InChI Key

MEUYLOLLYGVIKV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F

Origin of Product

United States

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